2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, piperidin-1-ylethyl, and piperidin-1-ylsulfonyl groups. It has been studied for its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-chlorobenzoic acid with an appropriate amine under suitable conditions to form the amide bond.
Introduction of Piperidin-1-ylethyl Group: The piperidin-1-ylethyl group can be introduced via nucleophilic substitution reactions, where the amine group of piperidine reacts with an alkyl halide.
Sulfonylation: The piperidin-1-ylsulfonyl group can be introduced through sulfonylation reactions, where the piperidine reacts with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide: This compound lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
2-chloro-N-(2-piperidin-1-ylethyl)benzamide: This compound lacks the piperidin-1-ylsulfonyl group, which may influence its solubility and interaction with molecular targets.
N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzoic acid: This compound has a carboxylic acid group instead of an amide group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O3/c1-17-10-11-21-24(35)22(27-31-25(32-36-27)19-8-5-9-20(28)14-19)15-33(26(21)30-17)16-23(34)29-13-12-18-6-3-2-4-7-18/h5-6,8-11,14-15H,2-4,7,12-13,16H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLYQBOFOBVDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CCCCC3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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